![molecular formula C50H99NO9 B1262152 N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1262152.png)

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

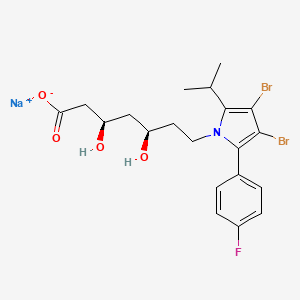

Alpha-Galactosylceramide (alpha-GalCer; KRN7000) is a synthetic glycolipid derived from structure-activity relationship studies of galactosylceramides isolated from the marine sponge Agelas mauritianus . It is a potent immunostimulant and has shown significant anti-tumor activity in various in vivo models . Alpha-Galactosylceramide is known for its ability to activate invariant natural killer T (iNKT) cells, making it a valuable compound in immunological research and potential therapeutic applications .

Preparation Methods

Alpha-Galactosylceramide can be synthesized using various methods. One practical and scalable synthesis involves using glycosyl iodide as the glycosyl donor . This method includes eight steps starting from commercially available d-galactose and phytosphingosine, with only three column chromatographic purifications required . Another method involves dissolving alpha-Galactosylceramide in a solution of 0.5% Tween20 and 0.9% NaCl, heating it to 85°C until it turns cloudy, and then allowing it to clear at room temperature .

Chemical Reactions Analysis

Alpha-Galactosylceramide undergoes various chemical reactions, including glycosylation and oxidation . Common reagents used in these reactions include glycosyl iodide and phytosphingosine . The major products formed from these reactions are highly pure alpha-Galactosylceramide and its analogues . The compound is also known to form complexes with CD1d molecules, which are crucial for its immunostimulatory properties .

Scientific Research Applications

Alpha-Galactosylceramide has a wide range of scientific research applications. It is extensively used in immunology to study the activation of iNKT cells and their role in immune responses . In medicine, alpha-Galactosylceramide has shown promise in cancer therapy due to its potent anti-tumor activity . It is also used in the development of novel vaccine adjuvants and in studies related to autoimmune diseases . Additionally, alpha-Galactosylceramide is used in the design of immune-modulating glycolipids for clinical applications .

Mechanism of Action

Alpha-Galactosylceramide exerts its effects by binding to CD1d molecules on antigen-presenting cells, forming a complex that is recognized by the T cell receptor on iNKT cells . This interaction leads to the activation of iNKT cells, which then release a range of cytokines that modulate the immune response . The activation of iNKT cells can lead to the activation of other immune cells, such as dendritic cells and T cells, enhancing the overall immune response .

Comparison with Similar Compounds

Alpha-Galactosylceramide is unique in its potent activation of iNKT cells and its strong immunostimulatory properties . Similar compounds include other glycolipids that activate iNKT cells, such as galactosyl (alpha1–>2) galactosyl ceramide . alpha-Galactosylceramide remains the most extensively studied and widely used compound in this category due to its well-documented efficacy and safety profile .

Properties

IUPAC Name |

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKFAKEUMHBLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H99NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)

![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1262084.png)

![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)